N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide
Description
N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is a synthetic indazole derivative characterized by its substituted indazole core and carboxamide functional group. The compound features a butyl chain at the N1 position, an ethoxy group at C3, and an ethyl group at C2 of the indazole ring, with a carboxamide substituent at C4.
Properties
CAS No. |
919108-91-1 |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
N-butyl-3-ethoxy-2-ethylindazole-6-carboxamide |
InChI |
InChI=1S/C16H23N3O2/c1-4-7-10-17-15(20)12-8-9-13-14(11-12)18-19(5-2)16(13)21-6-3/h8-9,11H,4-7,10H2,1-3H3,(H,17,20) |
InChI Key |
CFCHNWACQHOQPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of indazole derivatives often employs metal-catalyzed synthesis due to its efficiency and high yields. Transition metal-catalyzed reactions, such as Cu2O-mediated cyclization and Ag-catalyzed nitration-annulation, are commonly used . These methods minimize the formation of undesirable byproducts and ensure good to excellent yields.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Cancer Therapeutics
Indazole derivatives, including N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide, have shown promise as anti-cancer agents. Research indicates that compounds with indazole structures can inhibit various cancer cell lines through multiple mechanisms.
Case Study: Bcr-Abl Inhibition
A study by Wang et al. synthesized indazole derivatives that demonstrated significant inhibitory effects on Bcr-Abl tyrosine kinase, a target in chronic myeloid leukemia. Among the tested compounds, one exhibited an IC50 value of 0.014 μM against Bcr-Abl wild type and 0.45 μM against the T315I mutant, indicating its potential as a therapeutic agent for resistant forms of leukemia .
Table: Potency of Indazole Derivatives Against Cancer Cell Lines
| Compound | Target | IC50 (μM) | Cell Line |
|---|---|---|---|
| Compound 89 | Bcr-Abl WT | 0.014 | K562 |
| Compound 90 | Bcr-Abl T315I | 0.45 | K562 |
| Compound 93 | HL60 | 0.0083 | HL60 |
| Compound 104 | FGFR1 | 0.018 | NSCLC |
Kinase Inhibition
Indazole derivatives are also being explored as selective inhibitors of various kinases involved in cancer progression.
Case Study: Multi-target Kinase Inhibition
In a study involving pyridin-3-amine derivatives, Liu et al. identified a compound that selectively inhibited several kinases relevant to non-small cell lung cancer (NSCLC). The compound displayed an IC50 value of 3.8 μM against FGFR1, showcasing the therapeutic potential of indazole-based compounds in targeting multiple oncogenic pathways .
Cannabinoid Receptor Modulation
Indazole derivatives have been investigated for their interactions with cannabinoid receptors, particularly the CB1 receptor.
Case Study: CB1 Receptor Activity
Research has indicated that certain indazole derivatives can modulate CB1 receptor activity, which is implicated in various physiological processes including appetite regulation and pain sensation. A patent application highlighted the use of such compounds for treating conditions mediated by CB1 receptor activity, suggesting their potential in therapeutic applications related to cannabinoid signaling .
Antimicrobial Properties
Recent studies have also examined the antimicrobial activity of indazole derivatives against pathogens such as Mycobacterium tuberculosis.
Case Study: Antitubercular Activity
A series of indazole derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis. One compound demonstrated a minimum inhibitory concentration (MIC) of 25 μg/mL, indicating significant antitubercular activity .
Mechanism of Action
The mechanism of action of N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by forming hydrogen bonds with their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
The structural and functional attributes of N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide can be contextualized against related compounds, particularly those with heterocyclic cores and carboxamide substituents. Below is a detailed analysis based on structural analogs and their reported properties.
Structural Analogues from Patent Literature
The European patent application EP3348550A1 (2018) describes benzothiazole derivatives with carboxamide substituents, which share functional similarities but differ in core structure and substitution patterns (see Table 1) .
Table 1: Comparison of Structural Features
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol)* |
|---|---|---|---|
| This compound | Indazole | - N1: Butyl - C2: Ethyl - C3: Ethoxy - C6: Carboxamide |
~317.4 |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Benzothiazole | - C2: Phenylacetamide - C6: Trifluoromethyl |
~340.3 |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | Benzothiazole | - C2: 3-Methoxyphenylacetamide - C6: Trifluoromethyl |
~370.3 |
*Calculated using average atomic masses.
Key Differences and Implications
Core Heterocycle: The indazole core in the target compound provides a bicyclic structure with two adjacent nitrogen atoms, which may enhance hydrogen-bonding interactions compared to the monocyclic benzothiazole derivatives .
Substitution Patterns :
- The ethoxy and ethyl groups at C2/C3 of the indazole ring introduce steric bulk and lipophilicity, which could influence membrane permeability and target binding. In contrast, the benzothiazole derivatives in the patent feature trifluoromethyl groups at C6, which enhance electronegativity and metabolic resistance .
Carboxamide Position :
- The carboxamide at C6 in the indazole derivative may align with binding pockets in enzymes (e.g., kinases) differently than the C2-acetamide substituents in benzothiazole analogs.
Pharmacological Considerations
The indazole derivative’s larger substituents (butyl, ethyl) may reduce solubility compared to smaller benzothiazole analogs but could improve target selectivity.
Biological Activity
N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : CHNO
- Molecular Weight : 289.373 g/mol
- Structural Features : The compound features an indazole core with an ethoxy and butyl substituent, which contribute to its solubility and biological interactions .
Research indicates that this compound exhibits significant interactions with various molecular targets, particularly kinases involved in cell signaling pathways. Its mechanism of action primarily involves:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that play critical roles in cancer cell proliferation and survival. For instance, it may target Pim kinases, which are associated with tumor growth and progression .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against a range of bacterial pathogens .
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in oncology .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies and Research Findings
- Kinase Inhibition Studies : A study focused on the structure-activity relationship (SAR) of indazole derivatives demonstrated that modifications on the indazole structure could enhance kinase inhibition potency. N-butyl-3-ethoxy-2-ethylindazole derivatives exhibited promising activity against Pim kinases, with IC50 values indicating high efficacy at nanomolar concentrations .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of indazole derivatives found that N-butyl variants showed improved activity compared to traditional antibiotics like ampicillin. This suggests potential applications in treating resistant bacterial strains .
- Cancer Therapeutics : A clinical evaluation highlighted the potential of indazole derivatives in oncology, specifically targeting epigenetic regulators like EZH2, which are crucial for cancer cell proliferation. N-butyl derivatives were noted for their ability to induce apoptosis and inhibit tumor growth in preclinical models .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide?
- Methodology : Utilize GC/MS for volatile impurity profiling and HPLC-UV/HRMS for non-volatile contaminants and structural confirmation. For isomer differentiation, employ NMR spectroscopy (e.g., , , and 2D-COSY) to resolve overlapping signals caused by the ethyl and ethoxy substituents .
- Key Parameters : Optimize column selection (e.g., C18 reverse-phase) and mobile phase gradients to separate structurally similar byproducts. Validate methods using certified reference standards where available.
Q. How can researchers optimize the synthesis of this compound to minimize side reactions?
- Experimental Design :
- Step 1 : Perform a kinetic study of the indazole ring alkylation under varying temperatures (e.g., 60–100°C) and solvent systems (e.g., DMF vs. THF) to assess reaction selectivity .
- Step 2 : Use Schlenk techniques to exclude moisture and oxygen, which may promote hydrolysis of the ethoxy group.
- Step 3 : Monitor intermediates via TLC or in-situ IR spectroscopy to terminate reactions at optimal conversion points .
Q. What stability protocols are recommended for long-term storage of this compound?
- Guidelines : Store under inert gas (argon or nitrogen) at −20°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways, such as oxidation of the ethyl group or hydrolysis of the carboxamide moiety .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the thermodynamic properties of this compound under varying pressure conditions?
- Data Analysis : Compare experimental enthalpy data (e.g., via DSC ) with computational models (DFT or MD simulations) to identify discrepancies. For example, pressure-dependent solubility anomalies (e.g., at 30–70 bar) may arise from competing intermolecular interactions between the ethoxy and carboxamide groups .
- Resolution : Apply multivariate regression to isolate pressure effects from temperature variables. Cross-reference with structurally analogous compounds (e.g., tert-butyl catechol derivatives) to validate trends .
Q. What strategies improve the selectivity of this compound in biological target binding assays?
- Experimental Design :
- Step 1 : Conduct SAR studies by systematically modifying substituents (e.g., replacing the n-butyl group with iso-butyl or tert-butyl) to assess steric and electronic effects.
- Step 2 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities against off-target proteins.
- Step 3 : Validate selectivity via cryo-EM or X-ray crystallography to visualize ligand-protein interactions .
Q. How can researchers address discrepancies in cytotoxicity data across in vitro and ex vivo models?
- Methodology :
- Step 1 : Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce variability. For ex vivo models, ensure tissue oxygenation mimics physiological conditions.
- Step 2 : Perform metabolomic profiling to identify metabolites (e.g., hydrolyzed carboxamide derivatives) that may contribute to toxicity.
- Step 3 : Apply Hill slope analysis to distinguish between on-target and off-target cytotoxic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
